N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide, commonly known as MLN4924, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a critical role in the regulation of protein degradation pathways within cells.
Mechanism of Action
MLN4924 exerts its effects through the inhibition of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like modifier that plays a critical role in the regulation of protein degradation pathways within cells. The inhibition of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide by MLN4924 leads to the accumulation of NEDD8 conjugates and subsequent activation of the CRL complex. This results in the degradation of various oncogenic proteins, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MLN4924 has been shown to have potent anti-cancer effects in preclinical studies. It has been demonstrated to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, including breast, prostate, and lung cancer. MLN4924 has also been shown to have synergistic effects with other chemotherapeutic agents, such as cisplatin and gemcitabine.
Advantages and Limitations for Lab Experiments
One of the major advantages of MLN4924 is its specificity for N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide inhibition. This allows for the selective targeting of the CRL complex and subsequent degradation of oncogenic proteins. However, one limitation of MLN4924 is its potential toxicity, as it has been shown to induce DNA damage and cell cycle arrest in normal cells as well.
Future Directions
For research on MLN4924 include the development of more potent and selective inhibitors of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide, as well as the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the potential use of MLN4924 in combination with other chemotherapeutic agents warrants further investigation.
Synthesis Methods
MLN4924 is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of MLN4924 involves the reaction of 2-methoxyaniline with 3-bromo-3-oxopropionic acid ethyl ester. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the oxazinane ring. The final step involves the reaction of the oxazinane intermediate with N-(propargyloxycarbonyl) glycine to form MLN4924.
Scientific Research Applications
MLN4924 has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide by MLN4924 leads to the accumulation of NEDD8 conjugates and subsequent activation of the cullin-RING E3 ubiquitin ligase (CRL) complex. This results in the degradation of various oncogenic proteins, leading to the inhibition of cancer cell growth and proliferation.
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-[3-(oxazinan-2-yl)propanoylamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-23-15-7-3-2-6-14(15)19-17(22)8-10-18-16(21)9-12-20-11-4-5-13-24-20/h2-3,6-7H,4-5,8-13H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHYNLVFIAFUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCNC(=O)CCN2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.